molecular formula C21H30N2O5 B1500720 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146080-05-8

4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500720
CAS No.: 1146080-05-8
M. Wt: 390.5 g/mol
InChI Key: WUKAWIWUYOXLOI-UHFFFAOYSA-N
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Description

4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique chemical structure It consists of a phenoxy group attached to a morpholine ring, which is further bonded to a piperidine ring through a carboxylic acid tert-butyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions:

  • Starting Materials: : The synthesis begins with readily available precursors such as phenol, piperidine, and morpholine.

  • Initial Reaction: : Phenol undergoes a substitution reaction with a suitable reagent to introduce the morpholine-4-carbonyl group.

  • Formation of the Ester: : The piperidine ring is then introduced via a coupling reaction, followed by the esterification with tert-butyl chloroformate.

  • Purification: : The resulting compound is purified using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow reactors, ensuring optimal reaction conditions such as temperature, pressure, and reagent concentrations. Advanced purification techniques like crystallization or recrystallization are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the phenoxy group.

  • Reduction: : Selective reduction reactions can be performed on the morpholine or piperidine rings.

  • Substitution: : Various substitution reactions can occur, especially on the phenoxy and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) under controlled conditions.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for selective bromination.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketone or aldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

  • Chemistry: : Utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, including its interactions with enzymes and receptors.

  • Medicine: : Explored for its potential therapeutic effects in drug discovery and development.

  • Industry: : Used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving:

  • Enzymes: : Binding to the active sites of enzymes and modulating their activity.

  • Receptors: : Interacting with cellular receptors, leading to signal transduction and subsequent biological responses.

  • Pathways: : Influencing metabolic or signaling pathways, which can result in various physiological effects.

Comparison with Similar Compounds

4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester can be compared with similar compounds such as:

  • 4-[4-(Morpholine-4-carbonyl)-phenyl]-piperidine-1-carboxylic acid methyl ester: : Similar structure but different ester group, leading to different chemical properties.

  • 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid ethyl ester: : Ethyl ester variant with potentially different solubility and reactivity.

  • 4-(4-Phenylpiperidin-1-ylcarbonyl)phenyl morpholine-4-carboxylate: : Structural isomer with different connectivity, influencing its biological activity and applications.

Each of these compounds exhibits unique characteristics based on their specific chemical structures, making this compound distinct in its applications and properties.

Properties

IUPAC Name

tert-butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-18(9-11-23)27-17-6-4-16(5-7-17)19(24)22-12-14-26-15-13-22/h4-7,18H,8-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKAWIWUYOXLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671358
Record name tert-Butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-05-8
Record name tert-Butyl 4-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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